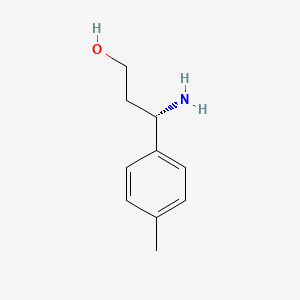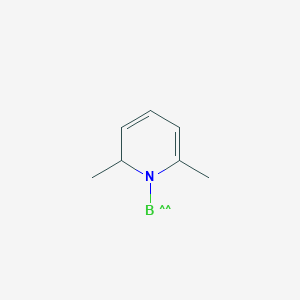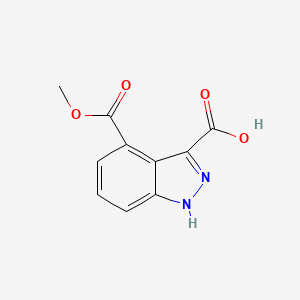
Thulium carbonate hydrate
Overview
Description
Thulium carbonate hydrate is a chemical compound with the formula Tm₂(CO₃)₃·xH₂O. It is a salt of thulium, a rare earth element, and carbonic acid. Thulium is a member of the lanthanide series and is known for its bright, silvery-gray appearance. This compound is typically used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium carbonate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with carbon dioxide (CO₂) in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the hydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 3\text{CO}_2 + x\text{H}_2\text{O} \rightarrow \text{Tm}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving thulium oxide in a solution of carbonic acid. This method allows for the controlled precipitation of the carbonate hydrate, which can then be filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where thulium is converted to a higher oxidation state.
Reduction: It can also be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the carbonate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products:
Oxidation: Thulium oxide (Tm₂O₃)
Reduction: Thulium metal ™
Substitution: Thulium chloride (TmCl₃) or thulium sulfate (Tm₂(SO₄)₃)
Scientific Research Applications
Thulium carbonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Biology: Thulium compounds are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Thulium-based lasers are used in medical procedures, particularly in urology for laser lithotripsy.
Industry: this compound is used in the production of high-performance materials and in the manufacturing of electronic devices.
Mechanism of Action
The mechanism of action of thulium carbonate hydrate involves its ability to participate in various chemical reactions due to the presence of thulium ions. Thulium ions can interact with other molecules and ions, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Thulium carbonate hydrate can be compared with other lanthanide carbonates, such as:
- Ytterbium carbonate hydrate (Yb₂(CO₃)₃·xH₂O)
- Erbium carbonate hydrate (Er₂(CO₃)₃·xH₂O)
- Holmium carbonate hydrate (Ho₂(CO₃)₃·xH₂O)
Uniqueness: this compound is unique due to the specific properties of thulium, such as its relatively low abundance and specific electromagnetic properties. These properties make it particularly valuable in high-tech applications and scientific research.
Properties
IUPAC Name |
thulium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Tm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOSHJIOLRHSGW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648489 | |
| Record name | Thulium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87198-17-2 | |
| Record name | Thulium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




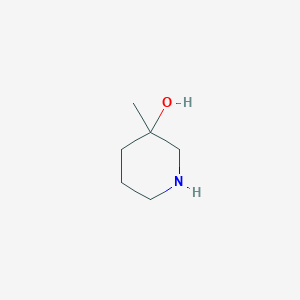
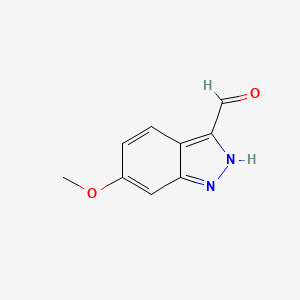
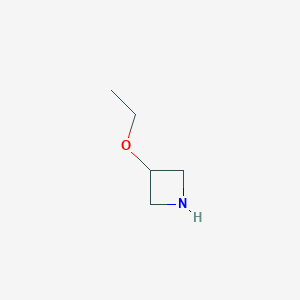
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)


